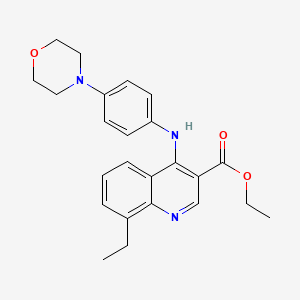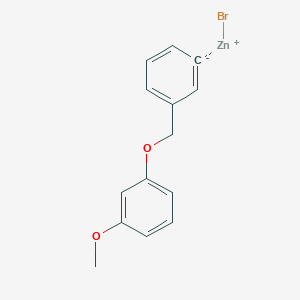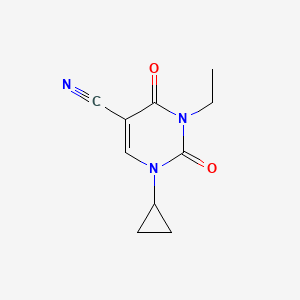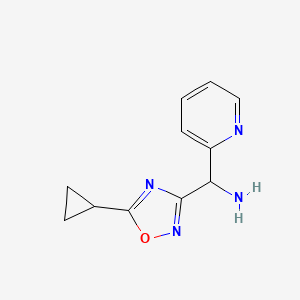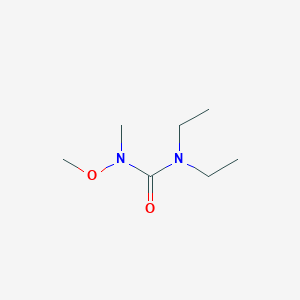![molecular formula C24H16N2O2S B14871704 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B14871704.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, a thiazole ring, and a biphenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the thiazole ring, and the attachment of the biphenyl group. One common method involves the use of palladium-catalyzed C-H arylation reactions, which allow for the efficient introduction of aryl groups onto the benzofuran scaffold . The reaction conditions often include the use of palladium catalysts, ligands, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
- N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Uniqueness
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is unique due to the presence of the biphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for developing new drugs and materials with improved properties.
Properties
Molecular Formula |
C24H16N2O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H16N2O2S/c27-23(22-14-19-8-4-5-9-21(19)28-22)26-24-25-20(15-29-24)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15H,(H,25,26,27) |
InChI Key |
OKYMPEXVDPRARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



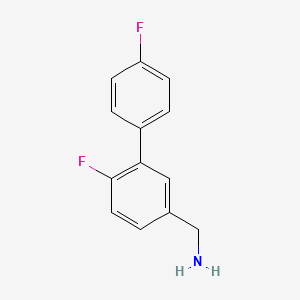
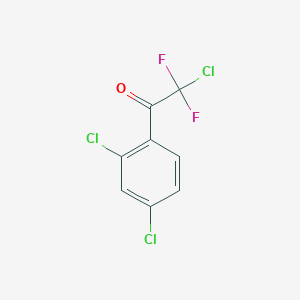
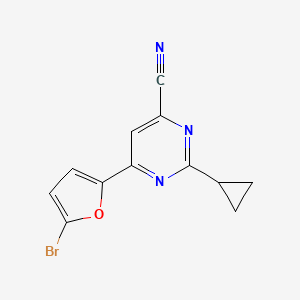
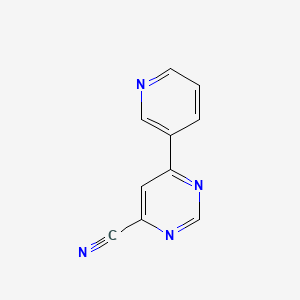
![3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14871661.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
